molecular formula C10H11NO2 B8723650 N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

Cat. No.: B8723650
M. Wt: 177.20 g/mol
InChI Key: RAEPYEDOZKENTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran moiety can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone: The parent compound without the oxime group.

    1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol: A derivative with an isopropylamino group.

    1-(5-methoxy-1-benzofuran-2-yl)ethanone: A methoxy-substituted benzofuran derivative.

Uniqueness

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The oxime group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the benzofuran and oxime moieties may enhance its biological properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3

InChI Key

RAEPYEDOZKENTI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCC2

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

NH2OH.HCl (7.3 g, 105 mmol) was added to a stirred solution of ketone 191 (14.2 g, 87.7 mmol) and pyridine (9.2 mL, 114 mmol) in MeOH (100 mL) and the mixture stirred at 20° C. for 16 h. The solvent was evaporated and the residue partitioned between brine and EtOAc. The organic fraction was dried and the solvent evaporated to give crude 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone oxime (15.3 g, 99%). HCl gas was bubbled through a solution of the oxime (15.3 g, 86.5 mmol) in Ac2O (16.3 mL, 173 mmol) and HOAc (54 mL, 865 mmol), and the solution stood at 20° C. for 24 h. The precipitate was poured into ice/water, stirred for 2 h, the solid filtered and washed with water and dried. The aqueous fraction was extracted with DCM (2×50 mL), the combined organic extract dried and the solvent evaporated. The slurry was treated with water (20 mL) and evaporated several times to remove Ac2O. The combined solids were purified by chromatography, eluting with a gradient (50-100%) of EtOAc/pet. ether, to give acetamide 192 (7.94 g, 52%) as a white solid: mp 92-93° C. [lit. (Blade-Font, A.; de Mas Rocabayera, T. J. Chem. Soc. P1, 1982, 814848) mp 93° C.]; 1H NMR δ 7.47 (br s, 1H, H-4), 7.21 (br s, 1H, NH), 6.99 (dd, J=8.5, 2.1 Hz, 1H, H-6), 6.69 (d, J=8.5 Hz, 1H, H-7), 4.55 (t, J=8.7 Hz, 2H, H-2), 3.18 (br t, J=8.7 Hz, 2H, H-3), 2.13 (s, 3H, CH3).
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